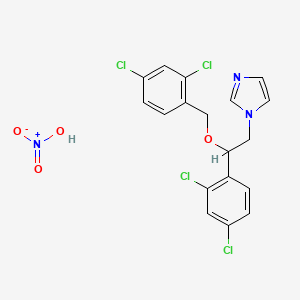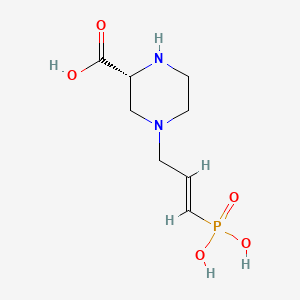
Olaflur
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of olaflur begins with cattle’s tallow, which contains fatty acids, mainly stearic acid (C17H35COOH). These fatty acids are hydrolyzed to obtain the corresponding amides, which are then reduced catalytically to primary amines, largely octadecylamine. The addition of acrylonitrile, followed by another reduction, yields N-alkyl-1,3-propanediamines .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes hydrolysis, catalytic reduction, and subsequent chemical reactions to produce the final compound. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Olaflur undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: The reduction process is crucial in its synthesis, particularly in converting fatty acids to primary amines.
Substitution: this compound can participate in substitution reactions, especially involving its fluoride component.
Common Reagents and Conditions:
Catalysts: Used in the reduction steps during synthesis.
Acrylonitrile: Added during the synthesis to form N-alkyl-1,3-propanediamines.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is then used in various dental care formulations .
Scientific Research Applications
Olaflur has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying fluoride incorporation into organic molecules.
Biology: Investigated for its effects on oral bacteria and its potential antibacterial properties.
Medicine: Primarily used in dental care to prevent caries and treat sensitive teeth.
Industry: Utilized in the production of dental care products such as toothpaste and mouthwash.
Mechanism of Action
Olaflur forms a film layer on the surface of teeth, facilitating the incorporation of fluoride into the enamel. This process converts the top layers of the enamel’s primary mineral, hydroxylapatite, into the more robust fluorapatite. The fluoridation reaches only a depth of a few nanometers, which helps in strengthening the enamel and preventing dental caries .
Comparison with Similar Compounds
Sodium Fluoride: Commonly used in dental care products for similar purposes.
Sodium Monofluorophosphate: Another fluoride compound used in toothpaste.
Uniqueness of Olaflur: this compound’s unique surfactant properties, due to its long lipophilic hydrocarbon chain, distinguish it from other fluoride compounds. This property allows it to form a protective film on teeth, enhancing fluoride incorporation and providing additional benefits in dental care .
Properties
CAS No. |
6818-37-7 |
|---|---|
Molecular Formula |
C27H59FN2O3 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride |
InChI |
InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H |
InChI Key |
XSEKRGNRBZNHEB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F |
Appearance |
Solid powder |
| 6818-37-7 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Elmex Elmex gelee Elmex protector N-octadecyltrimethylenediamine-N,N,N'-tris(2-ethanol)dihydrofluoride Olaflu |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)











